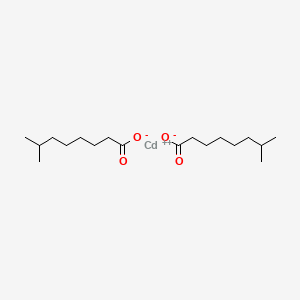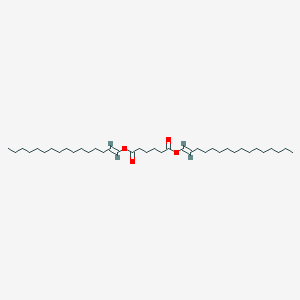
Dihexadecenyl adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexadecenyl adipate is an organic compound with the molecular formula C38H70O4 and a molecular weight of 590.96 g/mol . It is a diester formed from the reaction of adipic acid with hexadecenyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexadecenyl adipate can be synthesized through the esterification of adipic acid with hexadecenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or a solid superacid resin . The reaction conditions include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where adipic acid and hexadecenyl alcohol are fed into a reactor along with a catalyst. The reaction mixture is then heated, and the resulting ester is purified through distillation or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dihexadecenyl adipate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dihexadecenyl adipate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the development of biodegradable films and polymeric membranes.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical devices and implants.
Industry: It is used in the production of lubricants, solvents, and other industrial products.
Mechanism of Action
The mechanism of action of dihexadecenyl adipate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into cell membranes due to its lipophilic nature, affecting membrane fluidity and function. The ester groups can undergo hydrolysis, releasing adipic acid and hexadecenyl alcohol, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Diisodecyl adipate: Another adipate ester used as a plasticizer with similar properties.
Bis(2-ethylhexyl) adipate: Commonly used in the production of flexible plastics.
Uniqueness
Dihexadecenyl adipate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its long alkyl chains provide enhanced hydrophobicity and flexibility, making it suitable for specialized applications in various fields .
Properties
CAS No. |
94277-08-4 |
|---|---|
Molecular Formula |
C38H70O4 |
Molecular Weight |
591.0 g/mol |
IUPAC Name |
bis[(E)-hexadec-1-enyl] hexanedioate |
InChI |
InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-41-37(39)33-29-30-34-38(40)42-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34H2,1-2H3/b35-31+,36-32+ |
InChI Key |
ZUFSROZOUHYRBP-QUTRQNJUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OC(=O)CCCCC(=O)O/C=C/CCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCC=COC(=O)CCCCC(=O)OC=CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


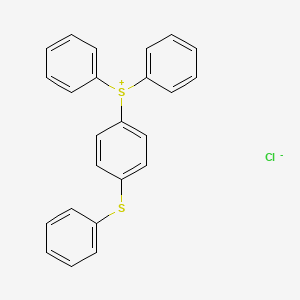

![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
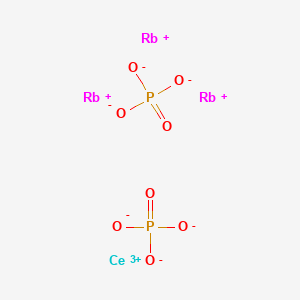
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)

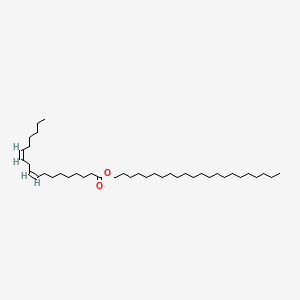
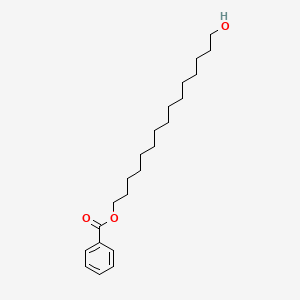
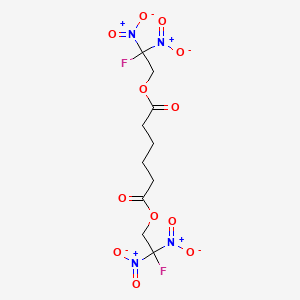
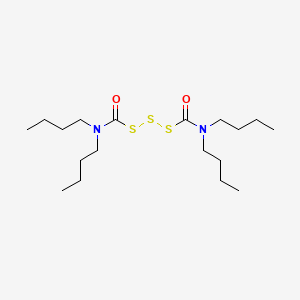
![[(E)-hex-3-enyl] (E)-hex-2-enoate](/img/structure/B12644904.png)
![3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide](/img/structure/B12644915.png)
